molecular formula C23H28N2S B2969951 Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine CAS No. 554405-20-8

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2969951
CAS No.: 554405-20-8
M. Wt: 364.55
InChI Key: NVGFIKJZRWPKDF-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with two 4-tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-tert-butylphenylamine with thioamide derivatives under specific conditions. One common method involves the use of a microwave-assisted Claisen-Schmidt reaction, which provides a highly efficient and selective route to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Antimony pentachloride, bromine.

    Reduction: Bromine.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxoammonium salts and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress modulation and inhibition of specific cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2S/c1-22(2,3)17-11-7-15(8-12-17)19-20(26-21(24)25-19)16-9-13-18(14-10-16)23(4,5)6/h7-14H,1-6H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFIKJZRWPKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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